7,2'-Dihydroxy-5,8-dimethoxyflavanone
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Overview
Description
7,2'-Dihydroxy-5,8-dimethoxyflavanone is a flavonoid compound known for its diverse biological activities. Flavonoids are a class of polyphenolic compounds found in various plants and are known for their antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has been studied for its potential therapeutic applications in various fields of science and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,2'-Dihydroxy-5,8-dimethoxyflavanone typically involves the use of flavanone precursors. One common method is the condensation of appropriate hydroxy and methoxy-substituted benzaldehydes with acetophenones, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale organic synthesis techniques. The process involves the optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7,2'-Dihydroxy-5,8-dimethoxyflavanone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavonoid.
Substitution: Substitution reactions can occur at the hydroxy or methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include oxidized flavonoids, reduced dihydroflavonoids, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a reference compound in the study of flavonoid chemistry and for the synthesis of novel flavonoid derivatives.
Biology: The compound exhibits significant antioxidant and anti-inflammatory properties, making it a subject of interest in biological research.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 7,2'-Dihydroxy-5,8-dimethoxyflavanone involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
7,2'-Dihydroxy-5,8-dimethoxyflavanone can be compared with other similar flavonoid compounds:
7-Hydroxy-5,8-dimethoxyflavanone: This compound shares similar structural features but differs in its biological activity and potency.
5,8-Dihydroxy-4’,7-dimethoxyflavone: Another closely related compound with distinct biological activities, particularly in the context of anti-inflammatory and antioxidant properties.
These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-hydroxy-2-(2-hydroxyphenyl)-5,8-dimethoxy-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-21-14-8-12(20)16(22-2)17-15(14)11(19)7-13(23-17)9-5-3-4-6-10(9)18/h3-6,8,13,18,20H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYKCNDMHBDJEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=O)CC(OC2=C(C(=C1)O)OC)C3=CC=CC=C3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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